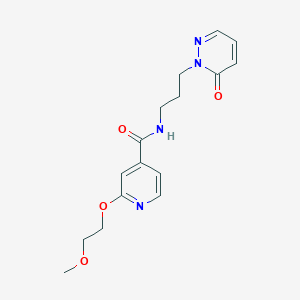

2-(2-methoxyethoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide

Description

This compound is a synthetic small molecule characterized by three key structural motifs:

- 2-Methoxyethoxy side chain: An ether-linked substituent known to enhance aqueous solubility and modulate pharmacokinetic properties .

The compound’s design suggests applications in medicinal chemistry, likely as a protease inhibitor or kinase modulator, though specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name |

2-(2-methoxyethoxy)-N-[3-(6-oxopyridazin-1-yl)propyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c1-23-10-11-24-14-12-13(5-8-17-14)16(22)18-6-3-9-20-15(21)4-2-7-19-20/h2,4-5,7-8,12H,3,6,9-11H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJENTDAIFJMDED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-methoxyethoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide, with a CAS number of 2034317-16-1, is a complex organic compound that belongs to the class of isonicotinamide derivatives. This compound exhibits significant potential in medicinal chemistry due to its unique structural features, which include a pyridazinone core known for various biological activities. The molecular formula is , and it has a molecular weight of 332.35 g/mol .

The biological activity of this compound is hypothesized to involve its ability to inhibit specific enzymes or modulate receptor activity. The presence of the pyridazinone moiety is particularly significant, as compounds containing this structure have been shown to exhibit enzyme inhibition properties .

Enzyme Inhibition Studies

Research indicates that derivatives of pyridazinone compounds often serve as enzyme inhibitors. For instance, studies have demonstrated that similar compounds can inhibit cholinesterases, which are crucial in neurotransmission . The specific inhibitory activity of this compound on various enzymes remains an area for further exploration.

Anticancer Potential

Preliminary investigations into the anticancer properties of related pyridazinone derivatives suggest that they may be effective against certain cancer cell lines. The mechanism typically involves the disruption of cell proliferation pathways, potentially through the inhibition of kinases or other regulatory enzymes .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions that may include:

- Formation of the pyridazinone ring.

- Introduction of the isonicotinamide moiety.

- Functionalization at the propyl position.

These synthetic routes can be optimized using batch reactors or continuous flow synthesis techniques to enhance yield and efficiency .

Applications in Medicinal Chemistry

Given its structural characteristics and preliminary biological activity, this compound holds potential for development as a therapeutic agent in various medical fields, particularly in treating neurodegenerative diseases and cancer. Its role as an enzyme inhibitor positions it as a candidate for further pharmacological studies aimed at drug development.

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Properties

Core Structure Variations

- Isonicotinamide vs. Carboxylic Acid Cores : The target compound’s isonicotinamide core provides a planar aromatic system with hydrogen-bonding sites distinct from carboxylic acid-based analogs (e.g., EP00342850, GB02218983). This difference may influence target selectivity, as carboxylic acids often bind metal ions or charged residues, whereas carboxamides engage in dipole interactions .

- Pyridazinone vs.

Substituent Effects

- 2-Methoxyethoxy Group : Common across multiple analogs (EP00342850, GB02218983, WO92/14706), this substituent likely improves solubility and reduces crystallinity. However, its placement on a pyridine ring (target compound) versus aliphatic chains (other analogs) may alter electronic effects and steric accessibility .

- Protective Groups : The t-Boc (tert-butoxycarbonyl) group in WO92/14706 suggests a strategy to mask reactive amines during synthesis or enhance stability, a feature absent in the target compound, which may prioritize metabolic lability for prodrug activation .

Hypothetical Pharmacokinetic Profiles

- Solubility: The target compound’s 2-methoxyethoxy group and pyridazinone linker may confer higher aqueous solubility than benzoic acid analogs (EP00361365) but lower than bicycloheptane derivatives due to reduced rigidity .

- Metabolic Stability : Unlike the t-Boc-protected analog (WO92/14706), the target compound lacks steric protection for its amide bonds, suggesting susceptibility to enzymatic hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.